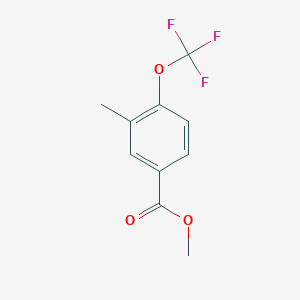
Methyl 3-methyl-4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the aromatic ring are substituted with a trifluoromethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-methyl-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-methyl-4-(trifluoromethoxy)benzoate can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: 3-methyl-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-methyl-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.
Medicine: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it a valuable component in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-4-(trifluoromethoxy)benzoate is primarily influenced by its trifluoromethoxy group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to the observed biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
Comparison: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is unique due to the presence of both a methyl group and a trifluoromethoxy group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, differentiating it from other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 3-methyl-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-6-5-7(9(14)15-2)3-4-8(6)16-10(11,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
MCOBPJFKVFFJMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
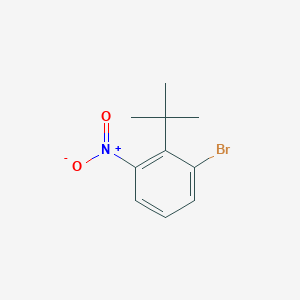
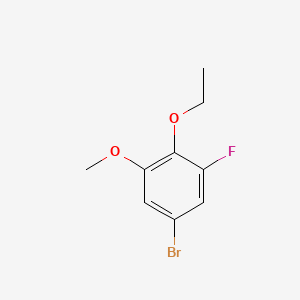
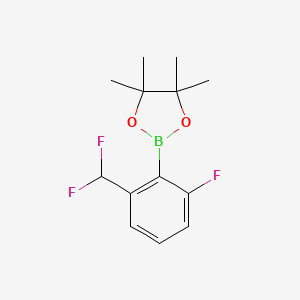
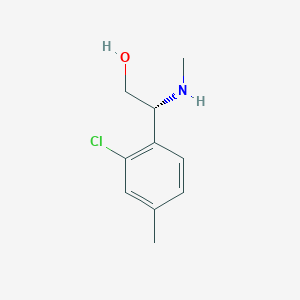
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
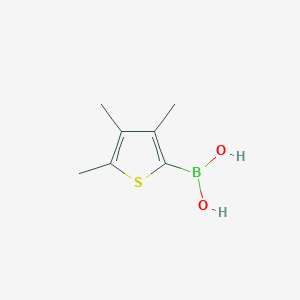
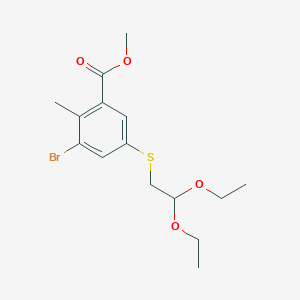
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
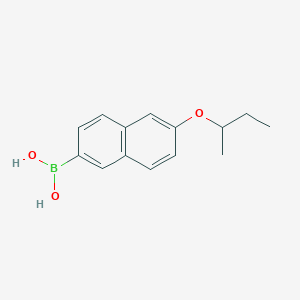

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
